molecular formula C19H21N5O4S B2480185 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1775336-45-2

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide

Katalognummer: B2480185
CAS-Nummer: 1775336-45-2
Molekulargewicht: 415.47
InChI-Schlüssel: CYSVTHNNFVSYRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-c]pyrimidine-1,3-dione core fused with a 5-ethyl-1,2,4-oxadiazole ring and an N-(thiophen-2-yl)methyl acetamide side chain. Its synthesis likely involves multi-step cycloaddition and condensation reactions, as inferred from analogous procedures for 1,2,4-oxadiazole derivatives .

Eigenschaften

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-2-15-21-17(22-28-15)16-13-7-3-4-8-23(13)19(27)24(18(16)26)11-14(25)20-10-12-6-5-9-29-12/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVTHNNFVSYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to the target molecule. For instance, derivatives of pyrimidine and thiazole have shown significant anti-inflammatory effects in various models. These compounds are often evaluated through formalin-induced paw edema models to assess their efficacy compared to established anti-inflammatory drugs like diclofenac sodium .

Case Study:
A series of thienotriazolopyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. The most active compounds exhibited remarkable activity with a favorable safety profile (ALD50 > 0.4 g/kg), indicating their potential for further development as therapeutic agents .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been extensively studied. Compounds similar to the target molecule have demonstrated significant antibacterial and antifungal activities against various pathogens. The structure–activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance antimicrobial efficacy.

Case Study:
Research involving the synthesis of thieno[2,3-d]pyrimidines showed promising antibacterial activity against clinical strains when evaluated using agar diffusion methods. The results indicated that specific substitutions on the benzene ring could significantly influence the antimicrobial potency of these compounds .

Chemical Characterization

The characterization of such complex compounds typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate molecular structure.
  • Infrared (IR) Spectroscopy: Provides information about functional groups present.
  • Mass Spectrometry: Assists in determining molecular weight and structure confirmation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in functional groups can lead to enhanced potency or reduced toxicity. For example:

  • Substituting different alkyl or aryl groups can affect lipophilicity and bioavailability.
  • Introducing electron-withdrawing or electron-donating groups can modulate the interaction with biological targets.

Wirkmechanismus

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific molecular targets and pathways are being identified .

Vergleich Mit ähnlichen Verbindungen

Thieno[2,3-d]pyrimidine Derivatives

Compounds like N-aryl-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () share a pyrimidine core but replace the oxadiazole with a triazole moiety. These derivatives are synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition, yielding moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) . In contrast, the target compound’s oxadiazole group may enhance metabolic stability due to reduced susceptibility to hydrolysis .

Triazolo-Pyrimidine Hybrids

N-(phenyl)-2-(tetrahydrobenzothieno-triazolopyrimidinylsulfanyl)acetamides () feature a triazolo-pyrimidine scaffold with sulfanyl acetamide side chains. These compounds exhibit moderate antitubercular activity (IC₅₀: 12–25 µM) but lower solubility (logP ~3.5) compared to the target compound, which incorporates a thiophen-methyl group to improve lipophilicity (predicted logP: 2.8) .

Oxadiazole-Acetamide Derivatives

N-(thiophen-2-ylmethyl)-2-((5-(pyrimidinyl)oxadiazolyl)acetamides () demonstrate structural overlap with the target compound. For example, Safonov (2020) synthesized 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides with IC₅₀ values of 0.8–3.2 µM against acetylcholinesterase, suggesting the thiophene moiety enhances target binding .

Physicochemical and Bioactivity Profiles

Compound Class Core Structure Key Substituents logP Bioactivity (Example) Reference
Target Compound Pyrido-pyrimidine-dione 5-Ethyl-oxadiazole, thiophen-methyl 2.8* Pending (Predicted protease inhibition)
Thieno-pyrimidine-triazoles Thieno[2,3-d]pyrimidine Triazole, aryloxy 3.1 Antimicrobial (MIC: 8–32 µg/mL)
Triazolo-pyrimidine-sulfanyl Benzothieno-triazolopyrimidine Sulfanyl acetamide 3.5 Antitubercular (IC₅₀: 12–25 µM)
Oxadiazole-acetamides 1,2,4-Oxadiazole Pyrimidinyl, thiophen-methyl 2.5–3.0 Acetylcholinesterase inhibition

*Predicted using QSPR models ().

Mechanistic and Target-Specific Differences

  • Solubility vs. Permeability : The thiophen-methyl group balances hydrophilicity (via the acetamide) and lipophilicity, offering improved membrane permeability over sulfanyl derivatives ().
  • Enzymatic Stability : Oxadiazoles are less prone to metabolic oxidation than triazoles, suggesting longer in vivo half-life for the target compound .

Biologische Aktivität

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide (referred to as Compound A) has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a pyrido[1,2-c]pyrimidine core fused with an oxadiazole moiety and a thiophene side chain. The molecular formula is C17H18N4O4SC_{17}H_{18}N_4O_4S, with a molecular weight of approximately 378.42 g/mol.

1. Antitumor Activity

Recent studies have demonstrated that Compound A exhibits significant antitumor activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
HeLa (Cervical)9.8
MCF7 (Breast)15.0

The structure-activity relationship (SAR) analysis indicates that the presence of the oxadiazole and pyrimidine rings is crucial for its cytotoxic effects. The compound's mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways.

2. Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties . In vitro studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, Compound A exhibits notable anti-inflammatory effects . Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reference
TNF-alpha15030
IL-620050

This suggests that Compound A may be beneficial in treating inflammatory diseases.

The biological activities of Compound A are largely attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells.
  • Inhibition of Bacterial Growth : It disrupts the synthesis of bacterial cell walls and interferes with DNA replication.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, Compound A reduces the expression of inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of Compound A in preclinical models:

  • Case Study on Lung Cancer : In a xenograft model using A549 cells, treatment with Compound A resulted in a significant reduction in tumor volume compared to controls after four weeks of administration.
  • Case Study on Bacterial Infection : In an animal model infected with Staphylococcus aureus, administration of Compound A led to a marked decrease in bacterial load and improved survival rates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.